molecular formula C13H17NOS B5752976 2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol

2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol

Cat. No. B5752976
M. Wt: 235.35 g/mol
InChI Key: MYTNDQBMUZXFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is a chemical compound with the molecular formula C14H18N2OS. It is also known as SMT-19969 and is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain, inflammation, and anxiety. The inhibition of MAGL by SMT-19969 leads to an increase in 2-AG levels, which has potential therapeutic applications.

Mechanism of Action

SMT-19969 is a selective inhibitor of MAGL, which is an enzyme that breaks down the endocannabinoid 2-AG. By inhibiting MAGL, SMT-19969 leads to an increase in 2-AG levels, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
SMT-19969 has been shown to have various biochemical and physiological effects in preclinical models. It has been found to increase 2-AG levels in the brain and peripheral tissues, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. SMT-19969 has also been found to reduce pain sensitivity and inflammation in preclinical models.

Advantages and Limitations for Lab Experiments

SMT-19969 has several advantages for lab experiments. It is a potent and selective inhibitor of MAGL, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, which can be useful for studying various physiological processes. However, there are also limitations to using SMT-19969 in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on SMT-19969. One direction is to study its safety and efficacy in clinical trials. Another direction is to investigate its potential therapeutic applications in various disease models, such as chronic pain, inflammation, and anxiety disorders. Additionally, further studies are needed to understand the molecular mechanisms underlying its effects on the endocannabinoid system.

Synthesis Methods

The synthesis of SMT-19969 has been described in a patent filed by SmithKline Beecham Corporation. The synthesis involves the reaction of 4-methylpiperidine with carbon disulfide to form 2-[(4-methyl-1-piperidinyl)thio]acetonitrile. This intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of a base to form 2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol.

Scientific Research Applications

SMT-19969 has been studied for its potential therapeutic applications in various preclinical models. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. In a study conducted in mice, SMT-19969 was found to reduce pain sensitivity and inflammation in a dose-dependent manner. In another study, SMT-19969 was found to have anxiolytic and antidepressant effects in a mouse model of anxiety and depression.

properties

IUPAC Name

(2-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-10-6-8-14(9-7-10)13(16)11-4-2-3-5-12(11)15/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTNDQBMUZXFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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